Cannabinol, tetrahydro-

Description

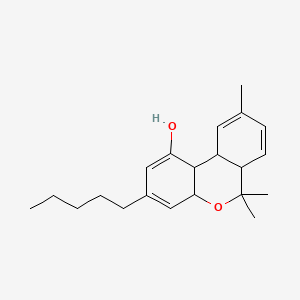

Structure

3D Structure

Properties

CAS No. |

27070-44-6 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3 |

InChI Key |

HGPAYXHIEJVIDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Decarboxylation of THCA to Δ9-THC

- The natural precursor tetrahydrocannabinolic acid (THCA) is thermally unstable and decarboxylates upon heating (e.g., smoking, baking).

- Decarboxylation can be performed prior to extraction by heating shredded cannabis inflorescence in two phases: first at 105 °C for 15 minutes, then at 120 °C for 2 hours, achieving over 95% conversion of THCA to Δ9-THC.

- Post-decarboxylation, extraction is carried out using supercritical carbon dioxide or organic solvents such as alcohol or hexane.

- Purification involves dissolving the crude extract in hot ethyl alcohol, cooling to precipitate waxes, filtration, drying, and chromatographic separation (e.g., Sephadex LH20 columns with chloroform/dichloromethane eluents) to isolate pure Δ9-THC.

Extraction of THCA as Crystalline Solid

- THCA can also be extracted without heating to preserve the acidic form.

- Upon heating, THCA converts to neutral Δ9-THC, which is important for forensic and analytical purposes.

Semi-Synthetic Preparation from Cannabidiol

Acid-Catalyzed Isomerization of CBD to Δ9-THC

- Cannabidiol (CBD) can be converted to Δ9-THC via acid-catalyzed intramolecular cyclization.

- Boron trifluoride etherate (BF3·OEt2) in methylene chloride rapidly isomerizes CBD to Δ9-THC with about 60% yield and Δ8-iso-THC as a minor product (~13%).

- Strong acids can convert CBD quantitatively into Δ8-THC, which can then be converted to Δ9-THC by hydrochlorination and dehydrochlorination.

Metal Triflate Catalysts and Reaction Optimization

- Use of metal triflate catalysts with slow addition of (+)-trans-p-mentha-2,8-dien-1-ol (menthadienol) improves selectivity for cannabidiol over unwanted isomers (e.g., abn-cannabidiol).

- Conducting the reaction in dichloromethane (DCM) at temperatures above its boiling point enhances selectivity and yield.

- Yields of Δ9-THC via this method typically range from 50-60%.

Total Chemical Synthesis of Δ9-Tetrahydrocannabinol

Condensation of Olivetol with Monoterpenes

- The classical total synthesis involves the condensation of olivetol (a resorcinol derivative) with optically pure monoterpenes such as (+)-cis- or trans-p-mentha-2,8-dien-1-ol.

- Under acidic conditions (Lewis or strong acids), this condensation yields cannabidiol or Δ8-THC depending on acid strength.

- Δ9-THC is then obtained from Δ8-THC by hydrochlorination and dehydrochlorination steps.

- Razdan et al. developed a one-step synthesis of Δ9-THC from (+)-trans-p-mentha-2,8-dien-1-ol and olivetol using boron trifluoride diethyl etherate (BF3·OEt2) and magnesium sulfate (MgSO4) as a dehydrating agent, achieving about 31% yield after chromatography.

Electrophilic Addition and Cyclization Routes

- A patented method involves electrophilic addition of a resorcinol derivative bearing an electron-withdrawing group (e.g., -CN) to (+)-trans-mentha-2,8-diene-1,7-diol or its acetate in the presence of Lewis acids like BF3·OEt2.

- Subsequent steps include:

- Cyclization of cannabidiol to THC under acidic conditions.

- Removal of the electron-withdrawing group by hydrolysis or oxidation-decarboxylation.

- Isomerization between Δ9-THC and Δ8-THC forms.

- Phosphorylation and dephosphorylation steps can be used to obtain desoxy-THC analogs.

Continuous-Flow Synthesis Approaches

Advantages of Flow Chemistry

- Continuous-flow methods provide improved control over reaction parameters, better scalability, and enhanced selectivity.

- Flow protocols have been developed for both (−)-trans-Δ9-THC and (−)-trans-Δ8-THC synthesis.

- Acid-catalyzed intramolecular cyclization of cannabidiol precursors is challenging due to product mixtures; flow methods help minimize side products and simplify purification.

Catalysts and Reaction Conditions in Flow

- Boron trifluoride etherate (BF3·OEt2) remains a common catalyst.

- Supported acid catalysts such as silica-supported boron trifluoride (Si-BF3) and polyvinylpyrrolidone-supported boron trifluoride (PVP-BF3) have been tested.

- Si-BF3 showed slower reaction rates and lower selectivity compared to homogeneous BF3·OEt2.

- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) allowed selective synthesis of Δ8-THC with 91% selectivity at room temperature in 2-minute residence time.

- Aluminum chloride (AlCl3) was optimized at 0.2 equivalents with increased temperature to avoid solubility issues in flow.

Comparative Summary of Preparation Methods

| Method | Starting Material(s) | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Extraction & Decarboxylation | Cannabis inflorescence (THCA) | Heat (105-120 °C), CO2 or solvent extract | >95% decarboxylation | Requires chromatographic purification |

| Semi-synthesis from CBD | Cannabidiol | BF3·OEt2 in CH2Cl2, strong acids | ~60% Δ9-THC | Minor Δ8-iso-THC byproduct |

| Metal triflate catalysis | Olivetol + menthadienol | Metal triflate in DCM, elevated temp | 50-60% Δ9-THC | Improved selectivity with slow addition |

| Total synthesis (Razdan method) | Olivetol + (+)-trans-p-mentha-2,8-dien-1-ol | BF3·OEt2 + MgSO4 | ~31% Δ9-THC | One-step synthesis, requires chromatography |

| Electrophilic addition route | Resorcinol derivative + mentha-diene diol | BF3·OEt2, acidic cyclization, hydrolysis | Not specified | Multi-step, allows analog synthesis |

| Continuous-flow synthesis | Cannabidiol or precursors | BF3·OEt2, TMSOTf, AlCl3, flow reactors | Up to 98% Δ8-THC | High control, scalable, selective synthesis |

Research Findings and Perspectives

- The semi-synthetic conversion of cannabidiol to Δ9-THC remains a practical route due to availability of CBD and relatively high yields.

- Total synthesis methods, while more complex, allow for stereospecific and analog preparation.

- Continuous-flow technologies represent a modern advancement, offering enhanced reaction control, scalability, and potential industrial application.

- Catalysts such as BF3·OEt2 are widely used, but supported catalysts and alternative Lewis acids are under investigation to improve selectivity and ease purification.

- Removal of electron-withdrawing groups in synthetic intermediates is a critical step, often achieved by hydrolysis or oxidation-decarboxylation.

- The choice of method depends on desired scale, purity, stereochemistry, and available starting materials.

Chemical Reactions Analysis

Acid-Catalyzed Transformations

Tetrahydrocannabinol can be synthesized from cannabidiol through acid-catalyzed reactions. The transformation primarily involves cyclization and rearrangement processes that yield different isomers of tetrahydrocannabinol. Key findings from research indicate that:

-

Acidic Conditions : The presence of acids such as hydrochloric acid or p-toluenesulfonic acid facilitates the conversion of CBD to Δ9-THC and its isomers, including Δ8-THC and Δ10-THC.

-

Temperature Influence : Reaction temperature significantly affects product distribution. Higher temperatures tend to favor the formation of Δ8-THC over Δ9-THC .

Reaction Pathways

The main pathways for the conversion of cannabidiol to tetrahydrocannabinol include:

-

Cyclization : This process involves the formation of a cyclic structure from the linear CBD molecule, leading to the production of Δ9-THC.

-

Isomerization : Under certain conditions, Δ9-THC can isomerize to form Δ8-THC or other related compounds.

The following table summarizes various reaction conditions and their outcomes in terms of product yields:

| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Δ9-THC (%) | Δ8-THC (%) | Δ8-Isomer (%) |

|---|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic Acid | Toluene | RT | 48 | 82 | 11 | - |

| 2 | Hydrochloric Acid | Water | RT | 72 | 57 | - | - |

| 3 | p-Toluenesulfonic Acid | Dichloromethane | -10 | 6 | 93 | - | - |

| 4 | Sulfuric Acid | Toluene | RT | 96 | NR | NR | NR |

*NR indicates no reaction occurred under those specific conditions .

Stability and Degradation

Tetrahydrocannabinol exhibits varying stability under different environmental conditions. Research indicates that:

-

Thermal Stability : Δ9-THC shows stability at lower temperatures but degrades at elevated temperatures, converting into cannabinol (CBN) over time .

-

pH Influence : The acidity of the reaction medium plays a critical role in both the degradation of CBD and the formation of THC. Higher acidity accelerates these transformations .

Pharmacological Implications

The chemical transformations of tetrahydrocannabinol are not merely academic; they have significant implications for pharmacology:

-

Psychoactive Properties : Various isomers produced during these reactions exhibit distinct psychoactive effects, which can influence therapeutic applications.

-

Industrial Considerations : Understanding these reactions is vital for industries producing CBD and THC products, ensuring quality control and compliance with safety regulations .

Scientific Research Applications

Therapeutic Uses

THC has been studied for its efficacy in treating a variety of medical conditions. The following table summarizes some of the primary therapeutic applications and the corresponding evidence quality:

| Condition | Products | Evidence Quality |

|---|---|---|

| Chronic Pain | Dronabinol, THC extracts | Moderate to high |

| Multiple Sclerosis | Nabiximols, THC:CBD | Low to high and inconsistent |

| Nausea and Vomiting | Dronabinol, Nabilone | Low to moderate |

| Cancer-Related Anorexia | Dronabinol | Unclear |

| Epilepsy | CBD (with anti-epileptic drugs) | Low to very low |

| Palliative Care | Dronabinol | Unclear |

Pain Management

Numerous studies have demonstrated the effectiveness of THC in alleviating chronic pain. A systematic review indicated that plant-derived cannabinoids increased the odds of pain improvement by approximately 40% compared to placebo controls . Specific trials have shown that inhaled cannabis can significantly reduce neuropathic pain, with one study reporting an odds ratio of 3.43 for pain relief .

Neurological Disorders

THC has shown potential in treating symptoms associated with multiple sclerosis and other neurological conditions. Evidence suggests that cannabinoids can help manage spasticity and pain in multiple sclerosis patients. However, the quality of evidence varies significantly across studies .

Palliative Care

In palliative settings, THC is used to manage symptoms such as nausea and loss of appetite in cancer patients. A notable study involving patients with cancer-related anorexia-cachexia syndrome indicated that while THC did not significantly improve appetite compared to placebo, it was still commonly prescribed for symptomatic relief .

Case Studies and Clinical Trials

Several clinical trials have explored the effects of THC on various conditions:

- Cancer-Related Anorexia : A trial involving 243 patients assessed the impact of a cannabis extract standardized to contain THC. Although no significant differences were found between treatment groups regarding appetite or quality of life, the study highlighted the challenges in measuring subjective outcomes in palliative care settings .

- Chronic Pain : A multicenter randomized trial demonstrated that inhaled cannabis provided significant pain relief for neuropathic pain patients, reinforcing findings from earlier studies that indicated cannabinoids could effectively manage chronic pain conditions .

- Multiple Sclerosis : Research has shown that nabiximols (a combination of THC and cannabidiol) can reduce spasticity and improve overall quality of life for multiple sclerosis patients, although results are mixed regarding its efficacy compared to traditional treatments .

Mechanism of Action

Tetrahydrocannabinol exerts its effects by acting as a partial agonist at the cannabinoid receptors CB1 and CB2. These receptors are located primarily in the central nervous system and the immune system, respectively. The interaction of tetrahydrocannabinol with these receptors leads to various physiological effects, including altered perception, mood changes, and pain relief .

Comparison with Similar Compounds

Cannabinol (CBN)

- Structure : CBN is an oxidative metabolite of THC, lacking the Δ9 double bond and containing a ketone group .

- Receptor Affinity : Binds to CB1 (Ki ≈ 211 nM) and CB2 (Ki ≈ 126 nM) with lower affinity than THC. Unlike THC, CBN shows slight preference for CB2 .

- Pharmacology : Weakly psychoactive (10% of THC’s potency) due to partial CB1 agonism. It enhances sedation and has antibacterial properties .

- Therapeutic Potential: Investigated for sleep disorders and glaucoma .

Δ8-Tetrahydrocannabinol (Δ8-THC)

- Structure : Structural isomer of THC with a double bond at the 8th carbon (Δ8 configuration) .

- Receptor Affinity : Similar Ki values to THC (CB1: ~40 nM; CB2: ~36 nM) but lower psychoactive potency (~50–75% of Δ9-THC) .

- Pharmacology : Produces milder psychotropic effects and reduced anxiety. Preferentially binds CB1 over CB2 in some assays .

- Therapeutic Potential: Used for nausea and pain management, with fewer reported side effects .

Tetrahydrocannabivarin (THCV)

- Structure : Propyl homolog of THC (3-carbon side chain vs. THC’s 5-carbon) .

- Receptor Affinity : Binds CB1 (Ki ≈ 75 nM) and CB2 (Ki ≈ 62 nM) but acts as a CB1 antagonist at low doses and agonist at high doses .

- Pharmacology : Dose-dependent effects: appetite suppression at low doses, psychoactivity at high doses. Exhibits anticonvulsant and anti-inflammatory properties .

- Therapeutic Potential: Investigated for obesity, diabetes, and Parkinson’s disease .

Cannabidiol (CBD)

- Structure: Lacks the cyclic ring and double bond critical for CB1 binding, resulting in non-psychoactivity .

- Receptor Affinity : Negligible CB1/CB2 affinity but modulates serotonin (5-HT1A) and TRPV1 receptors .

- Pharmacology : Antagonizes THC’s psychotropic effects, reduces anxiety, and exhibits neuroprotective properties .

- Therapeutic Potential: FDA-approved for epilepsy; studied for anxiety, chronic pain, and schizophrenia .

Pharmacological and Clinical Differences

Receptor Selectivity and Signaling

Psychoactive Potency and Side Effects

| Compound | Psychoactivity | Common Side Effects |

|---|---|---|

| Δ9-THC | High | Anxiety, paranoia, tachycardia |

| CBN | Low | Sedation, dry mouth |

| Δ8-THC | Moderate | Mild euphoria, reduced anxiety |

| THCV | Variable | Appetite suppression (low dose) |

| CBD | None | Fatigue, diarrhea (high doses) |

Structural and Metabolic Variations

- Isomerism : Δ9-THC, Δ8-THC, and Δ7-THC differ in double-bond positions, altering receptor interactions and metabolic stability. Δ9-THC is more stable and potent than Δ8-THC .

- Metabolism : THC is metabolized by CYP2C9/CYP3A4 into 11-OH-THC (active) and THC-COOH (inactive). CBN is a direct oxidation product, while THCV undergoes β-oxidation .

Clinical and Legal Considerations

- Therapeutic Use: THC is Schedule I in the U.S. but approved in synthetic forms (dronabinol) for chemotherapy-induced nausea. CBD is federally legal if derived from hemp .

- Safety Profiles : THC’s risk of dependency and cognitive impairment contrasts with CBD’s favorable safety profile .

Biological Activity

Tetrahydrocannabinol (THC), specifically Δ9-tetrahydrocannabinol, is the primary psychoactive component of cannabis. It exerts a wide range of biological activities through its interaction with the endocannabinoid system, primarily by binding to cannabinoid receptors CB1 and CB2. This article explores the biological activity of THC, including its therapeutic potential, mechanisms of action, and relevant research findings.

THC's biological activity is mediated through several mechanisms:

- Receptor Binding : THC acts as a partial agonist at the CB1 receptor, which is predominantly found in the brain and central nervous system. This interaction leads to various effects, including euphoria and altered cognitive functions . It also binds to CB2 receptors, which are primarily located in the immune system and peripheral tissues .

- Neurotransmitter Modulation : THC influences the release of several neurotransmitters, such as dopamine, GABA, and serotonin. This modulation can affect mood, pain perception, and appetite .

- Anti-inflammatory Effects : THC has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in immune cells. This mechanism is particularly relevant in conditions such as multiple sclerosis and inflammatory bowel disease .

Therapeutic Potential

Research indicates that THC has significant therapeutic applications:

- Pain Management : Clinical studies have shown that THC can effectively reduce chronic pain associated with conditions like multiple sclerosis and neuropathic pain . A study involving oral THC demonstrated significant pain relief compared to placebo in patients with progressive multiple sclerosis .

- Antiemetic Effects : THC is effective in alleviating nausea and vomiting associated with chemotherapy in cancer patients. Dronabinol (synthetic THC) has been prescribed for this purpose for over a decade .

- Appetite Stimulation : THC is known to stimulate appetite, which can be beneficial for patients undergoing treatments that cause appetite loss, such as cancer therapies .

Case Studies

Several case studies illustrate the effectiveness of THC in clinical settings:

- Multiple Sclerosis : A randomized controlled trial assessed the efficacy of oral THC in reducing muscle spasticity and pain in patients with multiple sclerosis. Results indicated significant improvements in pain scores after treatment .

- Cancer Patients : In a cohort study involving cancer patients experiencing chemotherapy-induced nausea, administration of THC resulted in a marked decrease in nausea levels compared to placebo groups .

- Chronic Pain Management : A clinical trial focused on patients with chronic pain revealed that those treated with THC reported higher satisfaction levels regarding pain relief compared to those receiving standard analgesics alone .

Data Tables

The following table summarizes key findings from various studies on the biological activity of THC:

Q & A

Q. How can researchers access restricted datasets on THC toxicity while complying with privacy laws?

- Data Access : Submit institutional review board (IRB)-approved requests to repositories like the Manipal Poison Detection Centre, which anonymizes patient data (e.g., age brackets, gender-neutral IDs) for academic use .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.